Systemic Elimination Half-Life Reduction: Zotarolimus vs. Sirolimus in Rat Pharmacokinetic Studies
Zotarolimus was designed specifically to exhibit a shortened in vivo half-life relative to sirolimus. In rat pharmacokinetic studies with intravenous dosing, the terminal elimination half-life (t₁/₂) of zotarolimus was measured at 9.4 hours, compared to 14.0 hours for sirolimus, representing a 33% reduction [1]. Following oral administration, the differentiation was more pronounced, with t₁/₂ values of 7.9 hours for zotarolimus versus 33.4 hours for sirolimus, a 4.2-fold reduction [1].
| Evidence Dimension | Terminal elimination half-life (t₁/₂) following intravenous and oral administration |
|---|---|
| Target Compound Data | t₁/₂ (IV): 9.4 hours; t₁/₂ (oral): 7.9 hours |
| Comparator Or Baseline | Sirolimus: t₁/₂ (IV): 14.0 hours; t₁/₂ (oral): 33.4 hours |
| Quantified Difference | IV: 4.6 hour reduction (33% shorter); Oral: 25.5 hour reduction (4.2-fold shorter) |
| Conditions | Rat pharmacokinetic study; intravenous and oral dosing regimens |
Why This Matters
Shorter systemic half-life translates directly to reduced potential for systemic immunosuppression and faster clearance, which is a critical selection criterion for local delivery applications where minimizing systemic exposure is a design objective.
- [1] Chen YW, Smith ML, Sheets M, et al. Zotarolimus, a novel sirolimus analogue with potent anti-proliferative activity on coronary smooth muscle cells and reduced potential for systemic immunosuppression. J Cardiovasc Pharmacol. 2007;49(4):228-235. View Source
